8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide
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Overview
Description
8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C20H19FN2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14305602 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photostability and Biological Activity
The study by Matsumoto et al. (1992) on the photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation indicates that the introduction of a methoxy group into the 8 position of quinolones plays an important role in the stability of fluoroquinolones against irradiation by UV light. This stability is critical in preserving their antibacterial activities and minimizing cytotoxicity upon exposure to UV light (Matsumoto, Kojima, Nagano, Matsubara, & Yokota, 1992).
Reduced Phototoxicity
Marutani et al. (1993) discuss a fluoroquinoline that, due to a methoxy group substituted at the 8 position, shows very stable characteristics under long-wave UV light irradiation and significantly reduced phototoxicity. This suggests the importance of specific substitutions at the 8 position for developing safer fluoroquinolone derivatives (Marutani, Matsumoto, Otabe, Nagamuta, Tanaka, Miyoshi, Hasegawa, Nagano, Matsubara, & Kamide, 1993).
Synthesis and Structure-Activity Relationships
The synthesis and evaluation of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents by Sánchez et al. (1995) offer insights into their antibacterial activity and potential side effects. This research shows that the 8-methoxyquinolones displayed antibacterial activity comparable to the most active compounds and demonstrated a reduction in several potential side effects, such as phototoxicity and cytotoxicity (Sánchez, Gogliotti, Domagala, Gracheck, Huband, Sesnie, Cohen, & Shapiro, 1995).
Quinoline-Containing Calixarene Fluoroionophores
Research by Casnati et al. (2003) on quinoline-containing calixarene fluoroionophores presents a combined study involving NMR, photophysical, and modeling to understand their binding properties. These compounds show selectivity for sodium and strontium ions among alkali and alkaline earth metal ions, demonstrating their potential application in sensing and ion recognition technologies (Casnati, Sansone, Sartori, Prodi, Montalti, Zaccheroni, Ugozzoli, & Ungaro, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-fluoro-N-[3-(2-methoxyphenyl)propyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-25-18-10-3-2-6-14(18)8-5-13-22-20(24)17-12-11-15-7-4-9-16(21)19(15)23-17/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZKMZWZODKYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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